molecular formula C10H12FNO2 B112326 2-Amino-2-(4-fluorophenyl)butanoic acid CAS No. 2248-61-5

2-Amino-2-(4-fluorophenyl)butanoic acid

Cat. No. B112326
CAS RN: 2248-61-5
M. Wt: 197.21 g/mol
InChI Key: LMDGQKYLPGTGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-fluorophenyl)butanoic acid, also known as 4-Fluorophenibut, is a GABA B receptor agonist . It is selective for the GABA B receptor over the GABA A receptor . The compound is a GABA analogue and is closely related to baclofen, tolibut, and phenibut . It is less potent as a GABA B receptor agonist than baclofen but more potent than phenibut . It is sometimes referred to as 4F-phenibut or F-phenibut or baflofen .


Molecular Structure Analysis

The molecular formula of 2-Amino-2-(4-fluorophenyl)butanoic acid is C10H12FNO2 . Its molecular weight is 197.21 g/mol . The InChI code is 1S/C10H12FNO2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,9H,3,6,12H2,(H,13,14) .

Scientific Research Applications

Bioisostere of Leucine Moiety in Drug Design

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, which is structurally similar to 2-Amino-2-(4-fluorophenyl)butanoic acid, are in high demand as a bioisostere of leucine moiety in drug design . This suggests that 2-Amino-2-(4-fluorophenyl)butanoic acid could potentially be used in a similar manner.

Biological and Clinical Applications

Indole derivatives, which can be synthesized from compounds like 2-Amino-2-(4-fluorophenyl)butanoic acid, have diverse biological and clinical applications . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents . Given the structural similarity, 2-Amino-2-(4-fluorophenyl)butanoic acid could potentially be used to synthesize similar compounds with antiviral properties.

Anti-HIV Activity

Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity . As 2-Amino-2-(4-fluorophenyl)butanoic acid can be used to synthesize indole derivatives, it could potentially be used in the development of new anti-HIV drugs.

Safety and Hazards

The safety data sheet for 2-Amino-2-(4-fluorophenyl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-amino-2-(4-fluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-2-10(12,9(13)14)7-3-5-8(11)6-4-7/h3-6H,2,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDGQKYLPGTGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284380
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(4-fluorophenyl)butanoic acid

CAS RN

6272-06-6
Record name NSC37019
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37019
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(4-fluorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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